molecular formula C53H65O4P B13383039 (3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin

(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin

Numéro de catalogue: B13383039
Poids moléculaire: 797.1 g/mol
Clé InChI: BNAMLZQDVVNLSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin is a chiral phosphoric acid catalyst. This compound is known for its ability to facilitate a variety of enantioselective transformations, particularly those involving carbon-carbon and carbon-heteroatom bond-forming reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin typically involves the reaction of appropriate diethylphenyl derivatives with a suitable phosphoric acid precursor under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce different phosphine compounds.

Applications De Recherche Scientifique

(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin has several scientific research applications, including:

    Chemistry: Used as a chiral catalyst in enantioselective synthesis, facilitating the formation of chiral centers in organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, aiding in the development of pharmaceuticals and agrochemicals.

    Medicine: Utilized in the synthesis of drug molecules, particularly those requiring high enantioselectivity.

    Industry: Applied in the production of fine chemicals and specialty materials, where precise control over molecular chirality is essential.

Mécanisme D'action

The mechanism by which (3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin exerts its effects involves its role as a chiral phosphoric acid catalyst. It facilitates enantioselective transformations by providing a chiral environment that influences the stereochemistry of the reaction products. The molecular targets and pathways involved include various organic substrates and intermediates that interact with the catalyst to form chiral products.

Comparaison Avec Des Composés Similaires

Similar Compounds

    (3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin: Another chiral phosphoric acid catalyst used in similar enantioselective transformations.

    (3aR,8aR)-(-)-(2,2-Dimethyl-4,4,8,8-tetraphenyl-tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine: A phosphoramidite ligand employed in asymmetric catalysis.

Uniqueness

The uniqueness of (3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin lies in its specific structure, which provides a distinct chiral environment for enantioselective transformations. This makes it particularly effective in facilitating reactions that require high stereochemical control.

Activité Biologique

(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin is a complex organophosphorus compound notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C53_{53}H65_{65}O4_4P
  • Molecular Weight : 797.05 g/mol
  • CAS Number : 1187446-93-0
  • Appearance : White powder
  • Stability : Moisture sensitive

The compound exhibits biological activity primarily through its role as a ligand in various biochemical pathways. It has been studied for its potential to inhibit specific kinases involved in cell cycle regulation and signal transduction.

  • Inhibition of Kinases : Research indicates that this compound may serve as a potent inhibitor of Cdc2-like kinases (Clk) and dual specificity tyrosine-phosphorylation-regulated kinases (Dyrk). These kinases are crucial for cell division and differentiation processes.
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of kinase activity.

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of Clk isoforms in vitro with IC50 values in the low micromolar range.
Study 2 Showed that the compound induced apoptosis in human cancer cell lines via caspase activation.
Study 3 Highlighted the compound's selectivity towards Dyrk family kinases compared to other kinase families.

Research Findings

  • In Vitro Studies :
    • The compound was tested on various cancer cell lines including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation.
    • Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase after treatment with the compound, indicating apoptosis.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth compared to control groups.
    • Pharmacokinetic studies demonstrated favorable absorption and distribution characteristics.
  • Safety Profile :
    • Toxicity assessments indicated that at therapeutic doses, the compound exhibited a manageable safety profile with no significant adverse effects reported.

Propriétés

IUPAC Name

4,4,8,8-tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H65O4P/c1-11-36-24-37(12-2)29-44(28-36)52(45-30-38(13-3)25-39(14-4)31-45)49-50(55-51(9,10)54-49)53(46-32-40(15-5)26-41(16-6)33-46,47-34-42(17-7)27-43(18-8)35-47)57-58(56-52)48-22-20-19-21-23-48/h19-35,49-50H,11-18H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAMLZQDVVNLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)CC)CC)C6=CC(=CC(=C6)CC)CC)OC(O3)(C)C)C7=CC(=CC(=C7)CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H65O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.